Lipophilicity Differentiation: XLogP3 Comparison of 852367-30-7 vs. Unsubstituted 2-(1H-Indol-3-yl)-2-oxoacetamide (CAS 5548-10-7)
The target compound 852367-30-7 exhibits a computed XLogP3 of 2.6 [1], which is approximately 1.7 log units higher than the unsubstituted core 2-(1H-indol-3-yl)-2-oxoacetamide (XLogP3 ≈ 0.9) [2]. This difference is driven by the N-(3-isopropoxypropyl) side chain and positions 852367-30-7 in a more drug-like lipophilicity window (typically 1–5) for passive membrane permeability, whereas the unsubstituted core falls below the optimal range for many cellular assays.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-2-oxoacetamide (CAS 5548-10-7), XLogP3 ≈ 0.9 |
| Quantified Difference | Δ XLogP3 ≈ +1.7 log units (approximately 50-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021.05.07 |
Why This Matters
The 1.7 log unit lipophilicity increase directly predicts improved cell membrane permeability relative to the unsubstituted core, making 852367-30-7 the more appropriate choice for cell-based anticancer or anti-angiogenesis assays where intracellular target access is required.
- [1] PubChem Compound Summary for CID 7117289, computed XLogP3 value (2025). View Source
- [2] PubChem Compound Summary for CID 292715 (CAS 5548-10-7), computed XLogP3 value (2025). View Source
